(2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-21-16-5-2-12(3-6-16)17(20)7-4-13-8-15(19)9-14-10-22-11-23-18(13)14/h2-9H,10-11H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYECOPGXTUCKPY-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC3=C2OCOC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC3=C2OCOC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Aldol Condensation: The final step involves an aldol condensation reaction between the brominated benzodioxin aldehyde and the methoxyphenyl ketone under basic conditions to form the propenone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the propenone linkage or the methoxy group.
Reduction: Reduction reactions may target the carbonyl group in the propenone linkage, converting it to an alcohol.
Substitution: The bromine atom in the benzodioxin ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to substitute the bromine atom.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: A variety of substituted benzodioxin derivatives can be formed, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, its effects on cellular pathways, or its potential as a therapeutic agent for various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it a valuable intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Core Substituent Variations
- Benzodioxin vs. Monocyclic Aryl Groups: The benzodioxin ring introduces steric bulk and electronic effects distinct from monocyclic substituents. For example, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one () shares a bromo-methoxy substitution but lacks the bicyclic benzodioxin system. The benzodioxin’s oxygen atoms may enhance hydrogen-bonding capacity compared to halogenated monocyclic derivatives .
Methoxy Group Positioning :
Analogues like (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () highlight how alkoxy substituents (methoxy vs. ethoxy) influence crystal packing. The methoxy group’s electron-donating nature stabilizes the chalcone’s conjugated system, affecting dipole moments and reactivity .
Crystallographic and Geometric Features
- Dihedral Angles and Planarity: The target compound’s benzodioxin group may impose non-planarity compared to derivatives like (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (), where pyrazole and aryl groups adopt dihedral angles of 7.56–60.88°, stabilizing π-π interactions . Benzodioxin’s fused oxygen atoms likely alter torsional angles, as seen in similar bicyclic systems .
Physicochemical Properties
Melting Points and Solubility
- Melting Points: Chalcone derivatives with bulky substituents (e.g., triazole hybrids in ) exhibit higher melting points (128–236°C) due to enhanced intermolecular forces.
Quantum Chemical Descriptors
- Energy Levels and Reactivity :
Substituents significantly affect frontier molecular orbitals. For example, (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one has a HOMO energy of -8.723 eV, while electron-withdrawing groups (e.g., nitro) lower HOMO levels . The bromo-benzodioxin group in the target compound may further reduce HOMO energy, enhancing electrophilic reactivity.
Leishmanicidal Activity
- Triazole-chalcone hybrids () show potent leishmanicidal activity (e.g., compound 4k, IC₅₀ = 4.959 µM).
Antioxidant and Coordination Potential
- Chalcones with methoxy groups, such as 3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one (), form stable coordination complexes with metals like copper, suggesting antioxidant applications. The target compound’s benzodioxin oxygen atoms may further stabilize metal binding .
Biological Activity
The compound (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzodioxin moiety : A fused benzene and dioxole ring system.
- Allylic double bond : Contributing to its reactivity.
- Methoxyphenyl group : Enhancing its lipophilicity and potential biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives with similar structural frameworks have shown:
- Inhibition of tumor growth : In vivo studies demonstrated significant suppression of tumor growth in xenograft models, suggesting potential as an anticancer agent .
| Compound | IC50 (µM) | Tumor Model |
|---|---|---|
| Similar Compound A | 88 | SMMC-7721 |
| Similar Compound B | <10 | Caco2 |
The mechanisms through which this compound exerts its biological effects may include:
- Telomerase Inhibition : Some studies suggest that compounds with similar structures inhibit telomerase activity, which is crucial for cancer cell proliferation. This inhibition leads to increased endoplasmic reticulum stress and apoptosis in tumor cells .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to apoptosis and cell cycle arrest.
- Modulation of Signaling Pathways : Interaction with various signaling pathways involved in cell proliferation and survival has been observed, particularly those related to cancer progression.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of a structurally similar compound on various cancer cell lines (Huh7, Caco2, MDA-MB 231). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 10 µM across different cell lines .
- Mechanistic Insights : Further investigations revealed that the compound activates specific apoptotic pathways through ROS generation and modulation of mitochondrial function, leading to enhanced cytotoxicity against cancer cells .
Q & A
Q. What is the standard synthetic route for (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one?
The compound is synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives. A typical procedure involves reacting 4-methoxy acetophenone (1 mol) with a brominated benzodioxin aldehyde derivative (1 mol) in ethanol under alkaline conditions (e.g., 20% KOH) at room temperature for 4–6 hours. The product is filtered, washed, and recrystallized from ethanol. Slow evaporation of the solvent yields crystals suitable for X-ray diffraction (XRD) studies .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C=C aromatic vibrations).
- 1H NMR : To confirm the E-configuration via coupling constants (J ≈ 15–16 Hz for trans-alkene protons).
- HR-MS : For molecular ion mass validation.
- UV-Vis : To detect π→π* and n→π* transitions (λmax ~300–320 nm). These methods align with experimental protocols for structurally similar chalcones .
Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?
The E-configuration is confirmed by single-crystal XRD analysis, which directly visualizes the trans arrangement of substituents around the C=C bond. Additionally, 1H NMR coupling constants (J > 15 Hz) between the vinyl protons provide indirect evidence .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations complement experimental data for this compound?
DFT studies (e.g., B3LYP/6-311G++(d,p)) predict:
- Geometric parameters : Bond lengths/angles within 1–2% of XRD data.
- Electronic transitions : Time-dependent DFT (TD-DFT) calculates λmax values, identifying charge-transfer states (e.g., HOMO→LUMO transitions).
- Chemical reactivity : Global descriptors (e.g., electrophilicity index, chemical hardness) derived from HOMO-LUMO gaps (~4–5 eV) indicate stability and reactivity trends .
Q. What strategies resolve discrepancies between theoretical and experimental UV-Vis spectra?
Discrepancies often arise from solvent effects or basis set limitations. To address this:
- Include solvent models (e.g., PCM for ethanol) in TD-DFT calculations.
- Compare gas-phase vs. solution-phase spectra.
- Validate assignments using experimental vibrational analysis (e.g., Franck-Condon progressions). For example, redshifted theoretical peaks may indicate underestimated solvation effects .
Q. How do crystallographic techniques elucidate supramolecular interactions in this compound?
XRD reveals intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize the crystal lattice. For brominated chalcones, halogen bonding (C–Br···O) may further influence packing. These interactions are quantified using software like Mercury, with bond distances and angles compared to DFT-optimized geometries .
Q. What methodologies assess the compound’s bioactivity, such as antimicrobial potential?
- In vitro assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) bacteria.
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., bromine’s electronegativity, methoxy’s hydrophobicity) with activity.
- Docking studies : Predict binding to microbial targets (e.g., DNA gyrase) using AutoDock Vina. Moderate activity (MIC ~50–100 µg/mL) is typical for halogenated chalcones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
